molecular formula C6H16Cl2N2 B165135 3-Methylaminopiperidine dihydrochloride CAS No. 127294-77-3

3-Methylaminopiperidine dihydrochloride

Cat. No.: B165135
CAS No.: 127294-77-3
M. Wt: 187.11 g/mol
InChI Key: VEXIRMPBAHTVNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylaminopiperidine dihydrochloride can be synthesized from 3-aminopyridine through a series of chemical reactions. The synthetic route involves formylation, reduction, and catalytic hydrogenation . The overall yield of this process is approximately 44% .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the final product. The process may include steps such as solvent extraction, crystallization, and drying to obtain the desired crystalline form of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylaminopiperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Properties

IUPAC Name

N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXIRMPBAHTVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647441
Record name N-Methylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127294-77-3
Record name N-Methylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)piperidine Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylaminopiperidine dihydrochloride
Reactant of Route 2
3-Methylaminopiperidine dihydrochloride
Reactant of Route 3
3-Methylaminopiperidine dihydrochloride
Reactant of Route 4
3-Methylaminopiperidine dihydrochloride
Reactant of Route 5
3-Methylaminopiperidine dihydrochloride
Reactant of Route 6
3-Methylaminopiperidine dihydrochloride
Customer
Q & A

Q1: What is the significance of 3-Methylaminopiperidine dihydrochloride in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in synthesizing balofloxacin [, , ]. Balofloxacin is a fluoroquinolone antibiotic, a class of drugs known for their broad-spectrum antibacterial activity.

Q2: What are the different synthesis routes for this compound?

A2: The provided research outlines two primary synthetic approaches:

    Q3: How is the structure of this compound confirmed?

    A3: Researchers utilize spectroscopic techniques, particularly 1H NMR (Proton Nuclear Magnetic Resonance), to confirm the structure of this compound and its intermediates at each synthesis step []. This technique provides detailed information about the hydrogen atoms within the molecule, allowing for structural elucidation. Additionally, High-Performance Liquid Chromatography (HPLC) analysis ensures the purity of the final product [].

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